molecular formula C20H21N3O5S B2883547 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide CAS No. 496039-70-4

2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2883547
CAS No.: 496039-70-4
M. Wt: 415.46
InChI Key: DZOUDOIISGSPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide is a synthetically designed small molecule of significant interest in pharmacological and chemical biology research. Its structure, featuring a sulfonamide-linked isoxazole and a phenoxyacetamide scaffold, is characteristic of compounds that often target enzyme families such as kinases. This molecule is primarily investigated for its potential as a potent and selective kinase inhibitor. Research indicates that structurally analogous compounds with the sulfamoylphenyl group can exhibit potent inhibitory activity against key receptor tyrosine kinases like VEGFR2 (KDR), which is a critical target in angiogenesis [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041558/]. The presence of the 5-methylisoxazole sulfonamide moiety is a key pharmacophore known to interact with the kinase hinge region, while the phenoxyacetamide side chain can influence selectivity and potency. Consequently, this compound serves as a valuable chemical probe for studying intracellular signaling pathways, with applications in oncology research for evaluating anti-angiogenic and anti-proliferative mechanisms in vitro. Its research utility extends to the development of structure-activity relationship (SAR) models for the optimization of novel therapeutic agents targeting dysregulated kinase activity in disease states [https://pubs.acs.org/doi/10.1021/jm901281p].

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-15-4-8-17(9-5-15)27-13-20(24)21-16-6-10-18(11-7-16)29(25,26)23-19-12-14(2)28-22-19/h4-12H,3,13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOUDOIISGSPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide involves multiple steps. One common synthetic route includes the following steps:

    Acylation: The process begins with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide.

    Cyclodehydration: This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole.

    Sulfochlorination: The oxazole compound is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid to produce 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride.

    Ammonolysis: Finally, the sulfonyl chloride is treated with an aqueous ammonia solution to yield the target compound.

Industrial production methods may involve similar steps but are optimized for higher yields and scalability. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring and the phenyl groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert its biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents on the phenoxy ring or sulfamoyl-linked phenyl group. Key examples include:

Compound Name Substituents Molecular Weight Key Features
Target Compound 4-Ethylphenoxy 443.52 (estimated) Balanced lipophilicity due to ethyl group; potential enhanced metabolic stability compared to methyl derivatives .
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide () 4-Isopropyl-3-methylphenoxy 443.518 Increased steric bulk from isopropyl group may reduce membrane permeability .
2-(2-Methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide () 2-Methoxyphenoxy 433.318 Electron-donating methoxy group enhances solubility but may lower receptor affinity .
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide () None (acetyl group) 295.313 Simplified structure with higher solubility; reduced activity due to lack of phenoxy moiety .
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide () Chloroacetamide 329.77 (estimated) Electrophilic chloro group may enhance reactivity but increase toxicity .

Crystallographic and Conformational Insights

  • The target compound’s phenoxy and oxazolyl rings are expected to adopt non-planar conformations, similar to the structurally related 4-methylbenzenesulfonamide derivative (), which exhibits dihedral angles of 81.27° between phenyl rings .
  • The ethyl group at the 4-position of the phenoxy ring likely introduces torsional flexibility, contrasting with the rigid planar arrangement observed in the 4-methyl analog (r.m.s. deviation: 0.0068 Å for phenyl rings) .

Biological Activity

2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide, with the CAS number 496039-70-4, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse sources.

  • Molecular Formula: C20H21N3O5S
  • Molecular Weight: 415.4628 g/mol
  • SMILES Notation: CCc1ccc(cc1)OCC(=O)Nc1ccc(cc1)S(=O)(=O)Nc1noc(c1)C

Antibacterial Activity

Research indicates that derivatives of phenylacetamides, including compounds similar to 2-(4-ethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide, exhibit significant antibacterial properties. A study evaluated various N-phenylacetamide derivatives against bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis, showing promising results with effective concentrations (EC50) ranging from 156.7 µM to 194.9 µM .

The scanning electron microscopy (SEM) analysis demonstrated that these compounds could disrupt bacterial cell membranes, leading to cell death. For instance, at a concentration of 200 μg/mL, significant morphological changes were observed in bacterial cells treated with the compound .

Antiviral Activity

In the context of viral infections, compounds related to this class have been investigated for their ability to inhibit SARS-CoV-2 replication. A library of N-phenylacetamides was screened against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Some candidates showed strong inhibitory effects with low cytotoxicity, indicating that similar compounds may also exhibit antiviral properties .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in the side chains and functional groups significantly influence the compound's efficacy against various pathogens. Preliminary SAR studies suggest that modifications in the amide-linked sidechains could enhance antibacterial and antiviral activities .

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of N-(4-(4-fluorophenyl)thiazol-2-yl) derivatives against Xanthomonas species. The EC50 values indicated that certain derivatives were more effective than traditional bactericides like thiodiazole copper . The results are summarized in Table 1.

CompoundEC50 (µM)Target Bacteria
A1156.7Xoo
A4194.9Xoc
A6144.7Xac

Case Study 2: Antiviral Screening

In a study focused on SARS-CoV-2 RdRp inhibition, several N-phenylacetamides were tested for their antiviral activity. The most promising candidates showed EC50 values below 1.5 µM, indicating strong potential as therapeutic agents against COVID-19 .

Compound IDEC50 (µM)Selectivity Index
6-72-2a0.94>70
4–46b1.13>70

Q & A

Q. How can contradictory data on cellular cytotoxicity be reconciled?

  • Methodological Answer :
  • Cell Line Validation : Test across multiple lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
  • Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation assays to differentiate necrotic vs. apoptotic pathways .
  • ROS Measurement : Use DCFH-DA probes to quantify reactive oxygen species (ROS) generation, which may explain variability in cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.